Xylobiose

Overview

Description

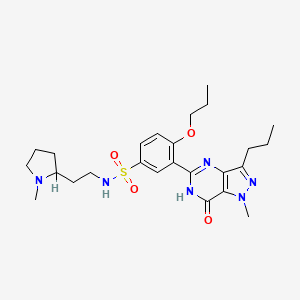

Xylobiose is a disaccharide of xylose monomers with a beta-1,4-bond between them . It is the shortest and simplest xylan, a member of the hemicellulose family of molecules that interact with cellulose and lignin in plants .

Synthesis Analysis

Xylo-oligosaccharides, including xylobiose, are usually produced from xylan by enzymatic hydrolysis . In a study, xylan conformations were modeled with xylobiose using the same density functional theory (DFT) quantum mechanics approach used previously for cellobiose .Molecular Structure Analysis

The 3D structures of proteins, namely Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis, were computationally predicted and validated . Molecular docking studies identified the effectual binding of these proteins to the xylooligosaccharides .Chemical Reactions Analysis

The transfer products of xylobiose were analyzed by chemical and enzymatic methods . The region of lowest energy for the solvated model accommodates the experimentally observed left-handed, threefold helical shape of xylan hydrate as well as most di- and oligosaccharide structures .Physical And Chemical Properties Analysis

The optimal activity of the Tth xynB3 β-xylosidase was obtained at pH 6.0 and 95°C and was stable over a pH range of 5.0-7.5 and exhibited 2 h half-life at 85°C . The kinetic parameters Km and Vmax values for p-nitrophenyl-β-D-xylopyranoside and p-nitrophenyl-α-L-arabinofuranoside were 0.27 mM and 223.3 U/mg, 0.21 mM and 75 U/mg, respectively .Scientific Research Applications

Plant Defense Mechanisms

Xylobiose has been studied for its role in triggering defense-related responses in plants. Research indicates that xylobiose treatment can influence the expression of key genes involved in plant perception, defense, and cell wall remodeling .

Prebiotic Potential

Xylobiose is recognized for its potential as a prebiotic. It has been shown to selectively stimulate the growth of beneficial gut bacteria such as bifidobacteria . This selective stimulation can have various health benefits, including improved digestion and immune system support.

Industrial Production from Biomass

The compound is also relevant in the context of industrial production from lignocellulosic biomasses. Xylobiose can be derived from agro-industrial by-products, making it a sustainable option for large-scale production .

Enzymatic Production

There have been advances in the enzymatic production of xylobiose from lignocellulosic biomass (LCB). This method allows for better control over the product’s degree of polymerization (DP), yields high-purity xylooligosaccharides (XOS), and operates under less harsh conditions compared to other methods .

Functional Food Ingredient

Xylobiose is used as an ingredient in functional foods due to its prebiotic oligosaccharides. These have various health effects such as enhancing mineral absorption and suppressing harmful bacteria .

Nutritional Benefits in Food and Feed Products

Studies have shown that xylobiose can be applied to many food and feed products, exerting nutritional benefits. It has also been demonstrated to reduce the occurrence of human health-related diseases and improve the growth and disease resistance of animals .

Mechanism of Action

Target of Action

Xylobiose, a type of xylooligosaccharide (XOS), interacts with various targets in the body, particularly within the gut microbiota. It has been found to interact with gut proteins, such as xylosidase and xylulokinase . These proteins are present in gut microflora, such as Lactobacillus brevis and Bifidobacterium adolescentis, and play a crucial role in the metabolism of xylose .

Mode of Action

Xylobiose interacts with its targets through a process of enzymatic hydrolysis. The proteins Endo-1,4-beta-xylanase B (XynB) from Lactobacillus brevis and beta-D-xylosidase (Xyl3) from Bifidobacterium adolescentis have been found to bind effectively to xylobiose . The binding energies for XynB and Xyl3 towards xylobiose were found to be -5.96 kcal/mol and -4.2 kcal/mol, respectively . These interactions were stabilized by several hydrogen bonds .

Biochemical Pathways

Xylobiose is involved in the xylan metabolic pathway. Xylan, a major component of lignocellulosic biomass, can be degraded into reducing sugars, including xylose, by a range of xylanolytic enzymes . Among these enzymes, β-xylosidases are crucial as they hydrolyze more glycosidic bonds than any other xylanolytic enzymes . Once xylose is transported into the bacterial cytoplasm and isomerized to D-xylulose, the pentose phosphate pathway (PPP) is the main biochemical pathway for xylose metabolism .

Pharmacokinetics

It’s known that xylobiose is a non-digestible oligosaccharide

Result of Action

The action of xylobiose results in various molecular and cellular effects. For instance, in Arabidopsis, xylobiose treatment significantly triggered the generation of reactive oxygen species (ROS), activated MAPK protein phosphorylation, and induced callose deposition . It also altered cell wall polysaccharide composition and influenced growth hormone levels .

Action Environment

Environmental factors, such as diet and drugs, can influence the composition of the gut microbiota and, consequently, the action of xylobiose . Incorporation of prebiotics like xylobiose into the diet can regulate the microbiota . Furthermore, the production of xylooligosaccharides like xylobiose can be influenced by the properties of the lignocellulosic feedstocks used .

Safety and Hazards

Future Directions

Xylobiose has shown therapeutic potential for treating obesity which involved suppression of fat deposition and obesity-related metabolic disorders . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .

properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-3-1-18-10(8(15)5(3)12)19-4-2-17-9(16)7(14)6(4)13/h3-16H,1-2H2/t3-,4-,5+,6+,7-,8-,9?,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQKSQQRKHFMLI-WSNPFVOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xylobiose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

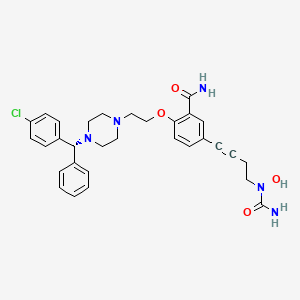

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(13S,17S)-3-methoxy-13-methyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B1683345.png)

![(2S)-2-[[(4S,5S)-5-acetamido-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1683348.png)

![(3aR,9bS)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indole-9-carboxamide](/img/structure/B1683350.png)

![tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate](/img/structure/B1683351.png)

![N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide](/img/structure/B1683360.png)

![18-Hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1683362.png)